molecular formula C26H44O7 B14747112 2,16-Kauranediol 2-O-beta-D-allopyranoside

2,16-Kauranediol 2-O-beta-D-allopyranoside

Cat. No.: B14747112
M. Wt: 468.6 g/mol
InChI Key: YCCXOTBTLJGELG-ULWJZUEGSA-N
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Preparation Methods

2,16-Kauranediol 2-O-beta-D-allopyranoside is typically isolated from natural sources rather than synthesized chemically. The compound can be extracted from the air-dried fronds of Pteris cretica using various solvent extraction methods . The extraction process involves drying the plant material, grinding it into a fine powder, and then using solvents like methanol or ethanol to extract the desired compound. The extract is then purified using chromatographic techniques to obtain pure this compound .

Chemical Reactions Analysis

2,16-Kauranediol 2-O-beta-D-allopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

2,16-Kauranediol 2-O-beta-D-allopyranoside has several scientific research applications. In chemistry, it is used as a reference compound for studying the chemical properties and reactions of diterpenoids. In biology, it is studied for its potential biological activities, including anti-inflammatory and anticancer properties . In medicine, it is being investigated for its potential therapeutic applications in treating various diseases. In industry, it is used in the development of natural product-based pharmaceuticals and other products .

Comparison with Similar Compounds

2,16-Kauranediol 2-O-beta-D-allopyranoside is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include other kauranoids like 2,16-Kauranediol and 2,16-Kauranediol 2-O-beta-D-glucopyranoside . These compounds share similar chemical structures but may differ in their biological activities and mechanisms of action. The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications .

Properties

Molecular Formula

C26H44O7

Molecular Weight

468.6 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1S,4R,7R,9R,10R,13R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C26H44O7/c1-23(2)10-15(32-22-21(30)20(29)19(28)16(12-27)33-22)11-24(3)17(23)7-8-26-9-14(5-6-18(24)26)25(4,31)13-26/h14-22,27-31H,5-13H2,1-4H3/t14-,15-,16-,17-,18+,19-,20-,21-,22-,24-,25-,26+/m1/s1

InChI Key

YCCXOTBTLJGELG-ULWJZUEGSA-N

Isomeric SMILES

C[C@@]12C[C@@H](CC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C

Origin of Product

United States

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